molecular formula C8H13BrN2S B1317985 5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide CAS No. 1049739-66-3

5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide

Cat. No.: B1317985
CAS No.: 1049739-66-3
M. Wt: 249.17 g/mol
InChI Key: NWJATRRWOBCETC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide is a heterocyclic compound with the molecular formula C8H12N2S·HBr. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce various amine derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium chloride
  • 3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate

Uniqueness

Compared to similar compounds, 5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide is unique due to its specific structure and the presence of the hydrobromide group, which can influence its reactivity and solubility. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.BrH/c9-8-10-6-4-2-1-3-5-7(6)11-8;/h1-5H2,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJATRRWOBCETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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